molecular formula C15H10N2O B12815488 3-(Quinoxalin-2-yl)benzaldehyde

3-(Quinoxalin-2-yl)benzaldehyde

Cat. No.: B12815488
M. Wt: 234.25 g/mol
InChI Key: YMNMESHHVCGYCP-UHFFFAOYSA-N
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Description

3-(Quinoxalin-2-yl)benzaldehyde: is a chemical compound that features a quinoxaline ring attached to a benzaldehyde moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The benzaldehyde group adds an aromatic aldehyde functionality, making this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)benzaldehyde typically involves the condensation of quinoxaline derivatives with benzaldehyde under specific reaction conditions. One common method is the reaction of quinoxaline-2-carboxaldehyde with benzylamine in the presence of a catalyst such as trifluoroacetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Quinoxalin-2-yl)benzaldehyde is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: Quinoxaline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in drug development and as therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of industrial products .

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Uniqueness: 3-(Quinoxalin-2-yl)benzaldehyde is unique due to the presence of both the quinoxaline and benzaldehyde functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

3-quinoxalin-2-ylbenzaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-11-4-3-5-12(8-11)15-9-16-13-6-1-2-7-14(13)17-15/h1-10H

InChI Key

YMNMESHHVCGYCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C=O

Origin of Product

United States

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